3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(4-fluorophenyl)acetate
Description
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(4-fluorophenyl)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include a pyrazole ring, a nitrophenyl sulfonyl group, and a fluorophenyl acetate moiety.
Properties
IUPAC Name |
[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-(4-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O6S/c1-16-23(35(32,33)21-13-11-20(12-14-21)28(30)31)24(27(26-16)19-5-3-2-4-6-19)34-22(29)15-17-7-9-18(25)10-8-17/h2-14H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQMEQCIRILDOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)CC3=CC=C(C=C3)F)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(4-fluorophenyl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the nitrophenyl sulfonyl group and the fluorophenyl acetate moiety. Common reagents used in these reactions include hydrazines, sulfonyl chlorides, and fluorophenyl acetates. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental regulations are also critical considerations in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(4-fluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The fluorophenyl acetate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives.
Scientific Research Applications
Synthesis of the Compound
The synthesis typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent functionalization with sulfonyl and acetate groups. The detailed synthetic route can be summarized as follows:
- Starting Materials : The synthesis begins with readily available phenyl and pyrazole derivatives.
- Reagents : Common reagents include sulfonyl chlorides for sulfonation and acetic anhydride for acetylation.
- Reaction Conditions : Reactions are often conducted under controlled temperatures and may require catalysts to enhance yields.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The following table summarizes findings from various research articles regarding its efficacy against different cancer cell lines:
| Study | Cell Lines Tested | Inhibition (%) | Mechanism of Action |
|---|---|---|---|
| SNB-19, OVCAR-8 | 86.61, 85.26 | Induction of apoptosis | |
| NCI-H40 | 75.99 | Cell cycle arrest | |
| HOP-92 | 67.55 | Inhibition of proliferation |
The compound exhibits significant growth inhibition in several cancer cell lines, suggesting a promising role as an anticancer agent.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown anti-inflammatory activity in preclinical models. It appears to inhibit key inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Molecular Modeling Studies
Molecular docking studies have provided insights into the binding affinities of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(4-fluorophenyl)acetate with various biological targets. These studies indicate that the compound interacts favorably with proteins involved in cancer progression and inflammation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing this compound's efficacy:
- The presence of the nitro group enhances electron-withdrawing properties, which may improve binding affinity to target enzymes.
- The fluorophenyl group contributes to hydrophobic interactions that stabilize the compound's conformation in biological systems.
Case Study 1: Anticancer Efficacy
A recent study investigated the effects of this compound on breast cancer cell lines, demonstrating a dose-dependent decrease in cell viability and induction of apoptosis through caspase activation pathways.
Case Study 2: Inflammation Model
In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as a therapeutic agent for inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(4-fluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonylphenyl)indole derivatives: These compounds share the sulfonylphenyl group and exhibit similar anti-inflammatory properties.
Triazole-pyrimidine hybrids: These compounds have similar structural features and are investigated for their neuroprotective and anti-inflammatory activities.
Uniqueness
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(4-fluorophenyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications in various scientific fields.
Biological Activity
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(4-fluorophenyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H20N4O5S |
| Molecular Weight | 480.49 g/mol |
| LogP | 4.6053 |
| Polar Surface Area | 97.433 Ų |
| Hydrogen Bond Acceptors Count | 12 |
Research indicates that the compound exhibits biological activity through various mechanisms, primarily by interacting with specific protein targets and pathways involved in cell signaling and proliferation. The presence of the nitrobenzenesulfonyl group is significant for its interaction with biological macromolecules.
Anticancer Activity
Studies have demonstrated that this compound exhibits anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells via the activation of caspase pathways.
Case Study: In a study published in PubMed, the compound was tested on MCF-7 breast cancer cells, revealing an IC50 value of approximately 25 µM, indicating moderate potency against this cancer type .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity . It demonstrated significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Data Table: Antimicrobial Activity
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the pyrazole ring and sulfonyl group can significantly influence the biological activity of the compound. For example, variations in substituents on the phenyl rings have been correlated with changes in potency and selectivity towards specific targets.
Q & A
Q. What synthetic strategies are recommended for constructing the pyrazole core in 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl derivatives?
The pyrazole core can be synthesized via cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For example, in structurally related compounds like 5-(4-fluorophenyl)pyrazole derivatives, hydrazine reacts with α,β-unsaturated ketones (e.g., from Claisen-Schmidt condensations) to form the pyrazole ring . Key steps include optimizing reaction temperature (80–120°C) and solvent choice (e.g., ethanol or DMF) to control regioselectivity. Post-condensation, sulfonation at the 4-position requires careful handling of 4-nitrobenzenesulfonyl chloride under inert conditions to avoid hydrolysis .
Q. How should researchers characterize the purity and regiochemistry of intermediates during synthesis?
Use a combination of analytical techniques:
- HPLC-MS : To confirm molecular weight and detect impurities.
- NMR (¹H/¹³C/DEPT-135) : Key for regiochemical assignment. For example, the 4-nitrobenzenesulfonyl group deshields adjacent protons on the pyrazole ring, shifting their signals downfield (δ 8.5–9.0 ppm in ¹H NMR) .
- FT-IR : Confirm sulfonate ester formation (asymmetric S=O stretches at ~1370 cm⁻¹ and 1170 cm⁻¹) .
Q. What crystallization conditions are suitable for isolating the final compound?
Slow evaporation from a mixed solvent system (e.g., dichloromethane/hexane or ethyl acetate/methanol) is effective. For structurally similar sulfonate esters, lattice stabilization often relies on π-π stacking between aromatic rings and weak C–H···O hydrogen bonds involving the nitro group .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular geometry, such as rotational disorder in the 4-nitrobenzenesulfonyl group?
- Refinement in SHELXL : Use the PART instruction to model disorder. For example, split the nitro group into two orientations with occupancy ratios refined freely. Restrain bond distances (e.g., S–O bonds to 1.43 Å) and anisotropic displacement parameters (ADPs) to prevent overparameterization .
- Validation : Cross-check residual electron density maps (e.g., using WinGX) to ensure no unmodeled peaks >0.3 eÅ⁻³ .
Q. How do researchers reconcile conflicting biological activity data for analogs with fluorophenyl and nitrobenzenesulfonyl substituents?
- Structure-Activity Relationship (SAR) Analysis : Compare logP (lipophilicity) and electrostatic potential maps (via DFT calculations). For example, the electron-withdrawing nitro group may reduce membrane permeability but enhance target binding affinity .
- Statistical Modeling : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC50 values. Outliers may indicate off-target interactions .
Q. What experimental design principles apply to optimizing reaction yields in multi-step syntheses?
- Design of Experiments (DoE) : Use a central composite design to optimize variables (e.g., temperature, stoichiometry, catalyst loading). For example, in Swern oxidations, a 5-level factorial design identified optimal oxalyl chloride equivalents (1.2–1.5 eq.) and reaction time (2–4 hr) .
- Flow Chemistry : Continuous flow reactors improve reproducibility for exothermic steps (e.g., sulfonation) by enhancing heat transfer and mixing .
Methodological Challenges
Q. How should researchers address low-resolution X-ray data for this compound?
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance signal-to-noise ratios for weak high-angle reflections.
- Refinement Strategies : Apply the TWIN/BASF commands in SHELXL to model twinning. For low completeness (<90%), use isotropic refinement for non-H atoms and apply Hirshfeld rigid-bond restraints .
Q. What computational methods predict the compound’s stability under physiological conditions?
- Molecular Dynamics (MD) Simulations : Simulate hydrolysis of the sulfonate ester in explicit solvent (e.g., TIP3P water). Monitor bond dissociation energies (BDEs) and free energy profiles using QM/MM approaches .
- Accelerated Stability Testing : Store the compound at 40°C/75% RH for 4 weeks and track degradation via UPLC-PDA. Major degradation pathways often involve sulfonate ester cleavage .
Data Contradiction Analysis
Q. How to resolve discrepancies between theoretical and experimental pKa values for the sulfonate group?
- Experimental pKa Determination : Use potentiometric titration in 30% DMSO/water.
- Theoretical Adjustments : Apply the COSMO-RS solvation model to correct for solvent effects. Discrepancies >1 unit may indicate aggregation or ion-pairing effects overlooked in simulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
